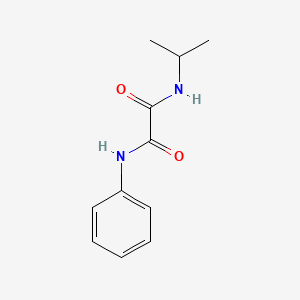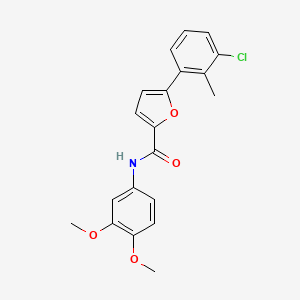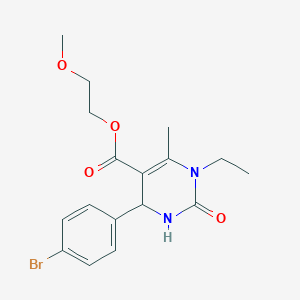
N-(4-ethylbenzyl)-N'-phenylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylbenzyl)-N'-phenylethanediamide, commonly known as EPPA, is a synthetic compound that belongs to the class of amides. It is widely used in research laboratories for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. EPPA is a versatile compound that can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential benefits in various applications.
Mécanisme D'action
The mechanism of action of EPPA is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in cells. EPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. It has also been shown to bind to the dopamine D2 receptor, a neurotransmitter receptor that is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
EPPA has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to reduce inflammation and oxidative stress in cells and tissues. EPPA has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
EPPA has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. It can be easily modified to introduce different functional groups, allowing for the synthesis of a wide range of derivatives. However, EPPA has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of EPPA, including the development of new synthetic methods to improve the yield and purity of the product. Further studies are needed to fully understand the mechanism of action of EPPA and its potential use in the treatment of various diseases. There is also a need for the development of new EPPA derivatives with improved properties, such as increased solubility and bioavailability. The use of EPPA in the synthesis of new functional materials also holds great promise for future research.
Méthodes De Synthèse
EPPA can be synthesized using various methods, including the reaction of 4-ethylbenzylamine with phenylethyl isocyanate or the reaction of 4-ethylbenzyl chloride with phenylethylamine followed by the addition of potassium carbonate. The reaction can be carried out under different conditions, including reflux, microwave irradiation, or ultrasonic irradiation. The yield and purity of the product can be optimized by adjusting the reaction parameters, such as temperature, time, and concentration.
Applications De Recherche Scientifique
EPPA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, EPPA has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been studied for its potential use as a drug delivery system due to its ability to form self-assembled nanostructures. In material science, EPPA has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and luminescent materials.
Propriétés
IUPAC Name |
N-[(4-ethylphenyl)methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-13-8-10-14(11-9-13)12-18-16(20)17(21)19-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFZFIQPPQWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4999130.png)
![5-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B4999132.png)

![2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4999151.png)


![3'-ethyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4999182.png)
![methyl 5-oxo-5-(4-{5-[(3-phenoxypropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)pentanoate](/img/structure/B4999195.png)
![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B4999204.png)
![2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4999209.png)
![2,2-dimethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4999213.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4999217.png)
![3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4999225.png)